![molecular formula C26H28N6O2 B2496624 Ethyl (8-((2-(dimethylamino)ethyl)amino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl)carbamate CAS No. 1347749-97-6](/img/structure/B2496624.png)
Ethyl (8-((2-(dimethylamino)ethyl)amino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl)carbamate
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Overview
Description
The compound is a complex organic molecule that includes a pyridopyrazine group, two phenyl groups, and a dimethylaminoethyl group . It’s likely that this compound has specific properties and uses based on its structure, but without specific research or data on this exact compound, it’s difficult to provide a detailed description .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The presence of the pyridopyrazine group, phenyl groups, and dimethylaminoethyl group would contribute to the overall structure .Chemical Reactions Analysis
The compound may undergo various chemical reactions depending on the conditions. For example, polymersomes of poly [2- (dimethylamino) ethyl methacrylate]-b-polystyrene can respond to pH and temperature changes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Similar compounds, such as dimethylaminoethyl acrylate, are clear, colorless to slightly yellowish liquids that are miscible with water .Scientific Research Applications
- It specifically enhances the actions of antisense and siRNA oligonucleotides .
- For example, at 10 µM, UNC10217938A provides a 60-fold enhancement compared to splice switching oligonucleotide (SSO) alone, and at 20 µM, it offers a remarkable 220-fold enhancement .
- It also demonstrates efficacy in enhancing uncharged morpholino oligonucleotides and negatively charged oligonucleotides .
- UNC10217938A causes partial release of oligonucleotides from late endosomes to the cytosol, followed by nuclear accumulation .
Oligonucleotide Enhancement
Receptor-Targeted Oligonucleotide Conjugates
Intracellular Trafficking and Release Mechanisms
In Vivo Effects
Mechanism of Action
- This enhanced release improves the availability and efficacy of oligonucleotides, leading to stronger effects .
- The compound’s action may involve interference with endosomal sorting and lysosomal degradation pathways .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- UNC10217938A is administered intracellularly. It modulates intracellular compartments, particularly endosomes. Specific metabolic pathways are not well-documented. Details on excretion are limited. Enhanced release from endosomes improves bioavailability of oligonucleotides .
Result of Action
Action Environment
- UNC10217938A’s activity may be influenced by intracellular pH. Different cell types may respond differently to UNC10217938A. The compound’s efficacy relies on endosomal trafficking and release. Environmental factors affecting compound stability (e.g., temperature, pH) play a role .
Safety and Hazards
Future Directions
The future directions for research on this compound could include further exploration of its properties and potential applications. For example, polymersomes of poly [2- (dimethylamino) ethyl methacrylate]-b-polystyrene are currently being studied for use in drug delivery systems or as nanoreactors .
properties
IUPAC Name |
ethyl N-[8-[2-(dimethylamino)ethylamino]-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O2/c1-4-34-26(33)29-21-17-20(27-15-16-32(2)3)24-25(28-21)31-23(19-13-9-6-10-14-19)22(30-24)18-11-7-5-8-12-18/h5-14,17H,4,15-16H2,1-3H3,(H2,27,28,29,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHICWLZMNOCMIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(C(=C1)NCCN(C)C)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (8-((2-(dimethylamino)ethyl)amino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl)carbamate |
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